REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)C[N:7]([C:29]1[N:34]=[CH:33][C:32]([C:35]2[CH:36]=[N:37][N:38]([CH3:40])[CH:39]=2)=[CH:31][N:30]=1)[C@@H]1CN(C2C(CO)=CN=C(N3CCCCC3)N=2)[C@H](CC)C1.CI.[H-].[Na+].[NH4+].[Cl-]>CN(C=O)C>[CH3:40][N:38]1[CH:39]=[C:35]([C:32]2[CH:31]=[N:30][C:29]([NH2:7])=[N:34][CH:33]=2)[CH:36]=[N:37]1 |f:2.3,4.5|
|
Name
|
[4-((2R,4S)-4-{(3,5-bis-trifluoromethyl-benzyl)-[5-(1-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amino}-2-ethyl-pyrrolidin-1-yl)-2-piperidin-1-yl-pyrimidin-5-yl]-methanol
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(CN([C@H]2C[C@H](N(C2)C2=NC(=NC=C2CO)N2CCCCC2)CC)C2=NC=C(C=N2)C=2C=NN(C2)C)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.004 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.8 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 mL of EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C=1C=NC(=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 142.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |